molecular formula C15H12N2O3S2 B5914512 2-(Benzylsulfanyl)-5,7-dihydroxythieno[3,2-b]pyridine-3-carboxamide

2-(Benzylsulfanyl)-5,7-dihydroxythieno[3,2-b]pyridine-3-carboxamide

Cat. No.: B5914512
M. Wt: 332.4 g/mol
InChI Key: BCLFSFWDRWVFSC-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5,7-dihydroxythieno[3,2-b]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, two hydroxyl groups, and a carboxamide group attached to a thienopyridine core. Thienopyridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5,7-dihydroxythieno[3,2-b]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-cyanothioacetamide with benzyl chloride in the presence of a base such as potassium hydroxide to form the intermediate 2-(benzylsulfanyl)thioacetamide. This intermediate is then subjected to cyclization with a suitable reagent, such as acetylacetone, to form the thienopyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5,7-dihydroxythieno[3,2-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thienopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5,7-dihydroxythieno[3,2-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. For its antiplasmodial activity, the compound may interfere with the parasite’s metabolic pathways, inhibiting its growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-5,7-dihydroxythieno[3,2-b]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group, in particular, plays a crucial role in its antimicrobial and antiplasmodial properties, setting it apart from other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c16-14(20)11-12-13(9(18)6-10(19)17-12)22-15(11)21-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,16,20)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLFSFWDRWVFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C3=C(S2)C(=CC(=O)N3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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